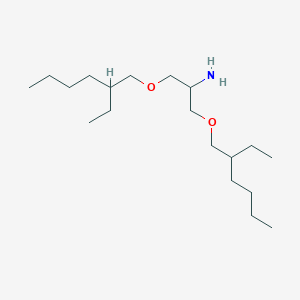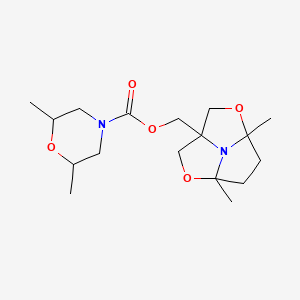
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, protection-deprotection strategies, and selective functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate has a unique combination of functional groups that confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60204-85-5 |
|---|---|
Formule moléculaire |
C17H28N2O5 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methyl 2,6-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C17H28N2O5/c1-12-7-18(8-13(2)24-12)14(20)21-9-17-10-22-15(3)5-6-16(4,19(15)17)23-11-17/h12-13H,5-11H2,1-4H3 |
Clé InChI |
MDPLWPPNTOIDNE-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)OCC23COC4(N2C(CC4)(OC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


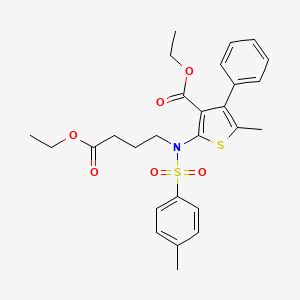
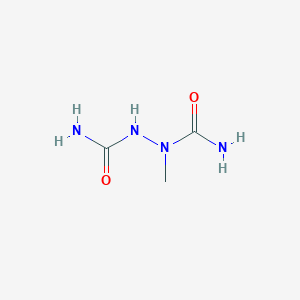
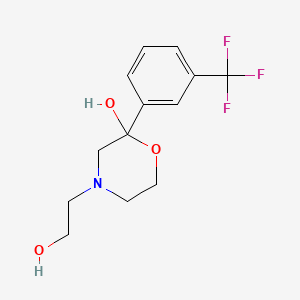
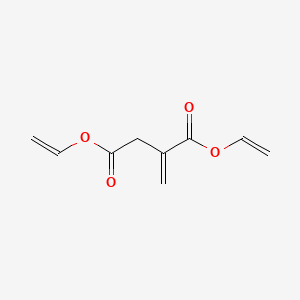
![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
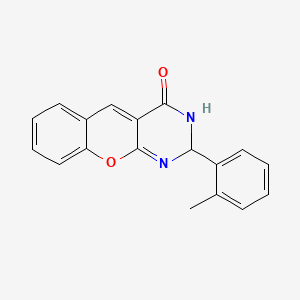
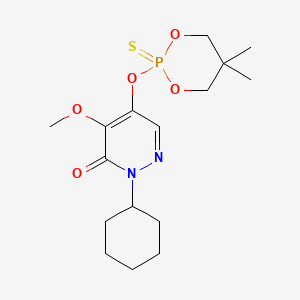
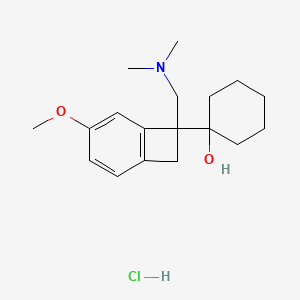
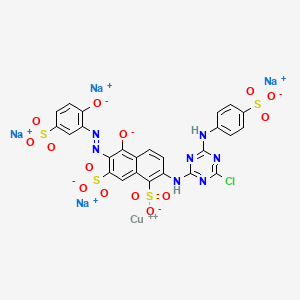
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)



